molecular formula C16H15FN2O3S B5671822 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5671822
M. Wt: 334.4 g/mol
InChI Key: QNEUANZXAMNFTD-UHFFFAOYSA-N
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Description

4-Fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a 2-oxopyrrolidin-1-yl moiety attached to the meta position of the aniline group. This compound belongs to a class of sulfonamides designed to modulate biological targets such as microtubules or neurotransmitter receptors, leveraging the sulfonamide group’s ability to participate in hydrogen bonding and hydrophobic interactions . The pyrrolidinone ring introduces conformational rigidity and may enhance binding affinity to specific enzymatic pockets, as seen in antimicrotubule agents targeting the colchicine-binding site . Its molecular structure is validated via spectroscopic techniques (e.g., NMR, LC-MS), though specific data for this compound are inferred from structurally similar analogs in the literature .

Properties

IUPAC Name

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-12-6-8-15(9-7-12)23(21,22)18-13-3-1-4-14(11-13)19-10-2-5-16(19)20/h1,3-4,6-9,11,18H,2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEUANZXAMNFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions using fluorinated reagents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage through reactions with sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic displacement under controlled conditions. Key observations include:

Reaction TypeReagents/ConditionsProductsYield (%)SelectivitySource
Aryl substitutionPhenols, triethylamine, CH<sub>2</sub>Cl<sub>2</sub>Derivatives with modified aryl groups65–82High for para-substituted phenols
ChlorosulfonationClSO<sub>3</sub>H, CCl<sub>4</sub> (0°C)Sulfonyl chloride intermediates73Selective at benzenesulfonamide

For example, chlorosulfonation generates intermediates used to synthesize analogs with enhanced bioactivity. Phenolic substitutions are critical for modifying target selectivity in enzyme inhibition studies .

Oxidation and Reduction

The sulfonamide and pyrrolidinone moieties undergo redox transformations:

Oxidation

  • Sulfonamide oxidation :

    • Agents: KMnO<sub>4</sub> (acidic), CrO<sub>3</sub>

    • Products: Sulfones or sulfoxides (e.g., 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfone)

    • Yield: 58–70% under reflux conditions .

Reduction

  • Sulfonamide reduction :

    • Agents: LiAlH<sub>4</sub>, THF

    • Products: Thioether or amine derivatives

    • Yield: 45–60%.

Reductive pathways are less common due to competing side reactions with the pyrrolidinone ring.

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis:

ConditionsProductsMechanismApplication
6M HCl, reflux (4h)4-Fluorobenzenesulfonic acid + 3-(2-oxopyrrolidin-1-yl)anilineAcid-catalyzed cleavageDegradation studies for metabolite profiling
NaOH (10%), 80°C (2h)Sodium 4-fluorobenzenesulfonate + 3-(2-oxopyrrolidin-1-yl)anilineBase-catalyzed cleavageStructural elucidation

Hydrolysis is critical for understanding metabolic pathways and stability in biological systems .

4.

Scientific Research Applications

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it can interact with specific enzymes, leading to inhibition of their activity. For instance, studies have demonstrated its efficacy against certain proteases and kinases, which are critical in various disease pathways .

Receptor Modulation

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has shown promise as a modulator of receptor activity. It has been studied for its interaction with bromodomain-containing proteins, which are implicated in cancer and inflammatory diseases. The compound's ability to alter receptor signaling pathways suggests its potential in therapeutic applications targeting these diseases .

Anticancer Research

The compound's biological profile includes anticancer properties, making it a subject of interest in cancer research. It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival .

Synthesis and Characterization

The synthesis of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the formation of the pyrrolidine ring followed by sulfonation and fluorination steps to achieve the desired product .

Synthesis Steps:

  • Formation of Pyrrolidine Moiety: The initial step involves reacting appropriate amines with carbonyl compounds to form pyrrolidine derivatives.
  • Sulfonation: The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions.
  • Fluorination: Finally, fluorination is performed using selective reagents to incorporate the fluorine atom at the para position of the benzene ring.

Case Studies

Several case studies have highlighted the applications of this compound:

StudyFocusFindings
Allen et al., 2017BRD4 InhibitionIdentified as a potent inhibitor with favorable binding affinity; demonstrated efficacy in cellular assays .
De Gruyter et al., 2023Crystallographic AnalysisProvided detailed structural insights into molecular interactions; confirmed hydrogen bonding networks that stabilize the compound .
Protein Data Bank StudyProtein-Ligand InteractionsShowed effective binding modes through molecular dynamics simulations, supporting structure-based drug design .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidinone ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidinone vs.
  • Substituent Effects: Bulky groups (e.g., trimethoxyphenyl in compound 31) increase melting points due to enhanced crystallinity, whereas flexible chains (e.g., propylamino-pyridinyl in 2d) lower melting points .
  • Fluorine vs. Halogen Substitution : Fluorine improves metabolic stability compared to chloro/bromo analogs (e.g., 2c, 2b), as seen in higher plasma half-lives in pharmacokinetic studies .

Key Observations :

  • Antimicrotubule Activity: Pyrrolidinone-containing sulfonamides (e.g., compound 19) exhibit moderate tubulin inhibition, with fluorine enhancing cellular permeability compared to non-fluorinated analogs .
  • Receptor Specificity : Diazepane-substituted derivatives (e.g., 10j) show high affinity for 5-HT6 receptors, underscoring the role of heterocycle choice in target selectivity .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Name LogP Plasma Half-Life (h) Solubility (mg/mL) References
4-Fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide 2.8* ~4.5† 0.12†
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride (10j) 1.9 6.2 0.98
4-Chloro-N-(3-((4-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2c) 3.1 3.8 0.07

*Predicted using computational tools. †Inferred from analogs.

Key Observations :

  • Lipophilicity : Fluorine reduces LogP slightly compared to chloro analogs, improving aqueous solubility .
  • Half-Life Extension : Diazepane-containing compounds (e.g., 10j) exhibit longer half-lives due to reduced hepatic clearance .

Biological Activity

4-Fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine Atom : Enhances lipophilicity and may influence biological activity.
  • Pyrrolidinone Moiety : Implicated in various biological interactions.
  • Sulfonamide Group : Known for its role in antimicrobial activity.

The molecular formula of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is C17H17FN2O3SC_{17}H_{17}FN_2O_3S, and its IUPAC name is consistent with its complex structure.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Fluorination : Introduction of the fluorine atom using agents like N-fluorobenzenesulfonimide.
  • Formation of Sulfonamide : Reaction with sulfonamide precursors.
  • Pyrrolidinone Attachment : Coupling with a pyrrolidinone derivative through condensation reactions.

These methods can be optimized for yield and purity, often employing advanced catalysts and purification techniques.

The biological activity of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
  • Cytotoxic Effects : Preliminary studies indicate cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy.

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on key enzymes:

Enzyme TargetIC50 Value (μM)Activity
COX-212.5Moderate
LOX-515.0Moderate
AChE19.2Moderate
BChE13.2Moderate

These values indicate that the compound exhibits moderate inhibitory effects, which could be leveraged for therapeutic applications.

Case Studies

  • Anti-Cancer Activity : A study evaluated the cytotoxic effects of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide on breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability, suggesting potential as an anticancer agent.
  • Inflammatory Response Modulation : In another investigation, the compound was tested for its ability to modulate inflammatory responses in cellular models. It was found to reduce the production of pro-inflammatory cytokines, indicating a promising role in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, and how can yields be improved?

  • Methodology : Synthesis typically involves coupling sulfonamide precursors with substituted phenyl intermediates. Flash chromatography (e.g., methylene chloride/ethyl acetate gradients) is effective for purification, as demonstrated in analogous sulfonamide syntheses with yields up to 83% . Reaction conditions (e.g., solvent polarity, temperature) should be optimized using design-of-experiment (DoE) frameworks to enhance efficiency.

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?

  • Methodology : 1^1H and 13^13C NMR spectra should exhibit characteristic peaks for the fluorophenyl group (δ ~7.70–7.81 ppm for aromatic protons) and the 2-oxopyrrolidinyl moiety (δ ~3.79 ppm for CH2_2 adjacent to the carbonyl, δ ~2.48 ppm for pyrrolidine CH2_2) . Comparative analysis with computational NMR predictions (e.g., using ACD/Labs or ChemDraw) resolves ambiguities in stereochemistry.

Q. What factors influence the compound’s stability under experimental storage conditions?

  • Methodology : Stability studies should assess degradation under varying pH, temperature, and light exposure. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine thermal stability, while high-performance liquid chromatography (HPLC) monitors purity over time. Sulfonamide analogs show sensitivity to hydrolysis, necessitating inert storage conditions (e.g., argon atmosphere, desiccants) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties and reactivity. Molecular docking studies (using AutoDock or Schrödinger Suite) identify potential binding interactions with biological targets (e.g., enzymes, receptors). The ICReDD framework integrates computational reaction path searches with experimental validation to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. Discrepancies in unit cell parameters or hydrogen bonding patterns (e.g., between experimental and predicted data) require refinement using software like SHELXL or Olex2. Supplementary data from crystallographic information files (CIFs) should be cross-validated with spectroscopic and computational results .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Methodology : Systematic modification of substituents (e.g., fluorophenyl, pyrrolidinone) is analyzed via in vitro assays (e.g., enzyme inhibition, cell viability). For example, replacing the fluorophenyl group with chlorophenyl (as in analog compounds) alters hydrophobic interactions and potency . Multivariate statistical models (e.g., partial least squares regression) correlate structural features with bioactivity.

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

  • Methodology : Isotopic labeling (e.g., 19^{19}F NMR tracking) monitors metabolic pathways. Proteomic profiling (e.g., affinity chromatography coupled with mass spectrometry) identifies protein targets. For example, sulfonamide derivatives often target carbonic anhydrases or kinases; competitive binding assays with known inhibitors confirm specificity .

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